molecular formula C13H11ClN2O B038467 3-amino-N-(4-chlorophenyl)benzamide CAS No. 115175-17-2

3-amino-N-(4-chlorophenyl)benzamide

Cat. No. B038467
CAS RN: 115175-17-2
M. Wt: 246.69 g/mol
InChI Key: PFLYFNYASPUBRC-UHFFFAOYSA-N
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Description

3-amino-N-(4-chlorophenyl)benzamide belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(3-Amino-4-methylphenyl)benzamide was carried out using commercially available acylation reagents, including benzoyl chloride, benzoic acid, and benzoic anhydride .


Molecular Structure Analysis

The molecular formula of 3-amino-N-(4-chlorophenyl)benzamide is C13H11ClN2O, and its molecular weight is 246.7 . The structure of similar compounds has been analyzed using techniques such as 1H NMR .


Chemical Reactions Analysis

3-amino-N-(4-chlorophenyl)benzamide can undergo Suzuki coupling reaction with phenyl boronic acid in the presence of a specific catalyst to form the corresponding biaryl aniline derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-amino-N-(4-chlorophenyl)benzamide include a molecular weight of 246.7 and a solid physical form . The compound is stored at room temperature .

Safety and Hazards

When handling 3-amino-N-(4-chlorophenyl)benzamide, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin, eyes, or clothing. Personal protective equipment and face protection should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

3-amino-N-(4-chlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLYFNYASPUBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588393
Record name 3-Amino-N-(4-chlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(4-chlorophenyl)benzamide

CAS RN

115175-17-2
Record name 3-Amino-N-(4-chlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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